Pethidine(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

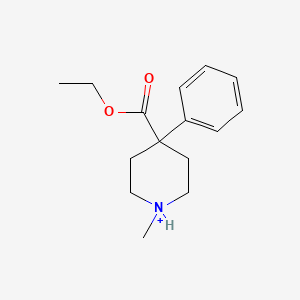

Pethidine(1+) is an ammonium ion derivative that is the conjugate acid of pethidine, obtained from the protonation of the piperidine moiety. It is the major microspecies at pH 7.3. It is a conjugate acid of a pethidine.

Applications De Recherche Scientifique

Clinical Applications

1. Pain Management in Labor:

Pethidine is commonly administered during labor to alleviate pain. A study demonstrated that pethidine significantly reduces the duration of the active phase of labor and provides effective analgesia, with a notable reduction in Visual Analogue Scale (VAS) scores for pain compared to a control group receiving placebo . The findings indicated that pethidine could be an acceptable analgesic during labor without serious maternal or neonatal complications.

| Time Point | Pethidine Group (Mean VAS) | Control Group (Mean VAS) | p-value |

|---|---|---|---|

| 0 hour | 6.13 | 6.33 | 0.359 |

| 1st hour | 5.73 | 7.55 | 0.001 |

| 2nd hour | 5.16 | 8.38 | 0.001 |

2. Emergency Department Use:

In emergency departments, pethidine has historically been used for acute pain relief. However, recent trends indicate a decline in its use due to concerns about its safety profile compared to other opioids like morphine and tramadol. A study reported a significant reduction in pethidine prescriptions in hospitals over an 18-month period, suggesting a shift towards more evidence-based prescribing practices .

Pharmacological Effects

Pethidine acts primarily as an agonist at the μ-opioid receptor, providing analgesic effects similar to those of morphine but with unique properties due to its chemical structure. It has been shown to induce cardiovascular effects, such as a decrease in coronary perfusion pressure (CPP) and blood pressure (BP), which may be beneficial in certain clinical scenarios like myocardial infarction .

3. Antishivering Effects:

Pethidine is also utilized for managing postoperative shivering, particularly during therapeutic hypothermia. Its effectiveness in this context is attributed to its ability to stimulate κ-opioid receptors, although the exact mechanism remains unclear .

Risks and Side Effects

Despite its applications, pethidine carries significant risks, particularly concerning addiction and neurotoxicity from its metabolite, norpethidine. Cases of addiction have been documented among healthcare professionals, highlighting the potential for misuse even within clinical environments . The adverse effects associated with pethidine include:

- Nausea and vomiting

- Dizziness

- Respiratory depression

- Serotonin syndrome when used with certain antidepressants

Case Studies

Case Study: Pethidine Addiction in Healthcare Workers

A notable case involved a midwife who developed an addiction to pethidine, illustrating the risks associated with opioid use among medical professionals. The individual exhibited severe withdrawal symptoms and required hospitalization for treatment . This case underscores the importance of monitoring opioid use within healthcare settings.

Analyse Des Réactions Chimiques

Metabolic Hydrolysis by Human Carboxylesterases

Pethidine(1+) undergoes enzymatic hydrolysis in the liver, primarily mediated by human carboxylesterase 1 (hCE-1) . This reaction cleaves the ester bond, yielding meperidinic acid and ethanol :

Pethidine 1 hCE 1Meperidinic Acid+Ethanol

Key Data from Enzymatic Studies :

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 1.9 mM |

| kcat (Catalytic rate) | 0.67 min−1 |

| pH Optimum | 7.0–7.5 |

-

Specificity : hCE-1 selectively hydrolyzes esters with simple aliphatic alcohols, distinguishing pethidine(1+) from structurally similar opioids like propoxyphene (non-substrate for hCE-1/2) .

-

Role in Elimination : This pathway accounts for ~30% of pethidine metabolism in humans .

N-Demethylation to Norpethidine

Hepatic cytochrome P450 enzymes catalyze N-demethylation of pethidine(1+), producing the neurotoxic metabolite norpethidine :

Pethidine 1 CYP3A4 2B6Norpethidine+Formaldehyde

Characteristics of Norpethidine :

| Property | Norpethidine | Pethidine(1+) |

|---|---|---|

| Analgesic Activity | 50% of parent drug | 100% (Baseline) |

| Elimination Half-Life | 8–12 hours | 3–5 hours |

| Toxicity Profile | Convulsant, Anticholinergic | Mild Sedation |

-

Accumulation Risk : Norpethidine’s prolonged half-life increases toxicity risks in renal impairment or repeated dosing .

pH-Dependent Excretion Pathways

The ionization state of pethidine(1+) dictates its urinary excretion:

Excretion Profile Based on Urine pH :

| Urine pH | Dominant Species | Excretion Efficiency |

|---|---|---|

| < 6.0 | Pethidine(1+), Norpethidine(1+) | High (Lipophilic) |

| > 7.3 | Pethidinic Acid, Norpethidinic Acid | Low (Hydrophilic) |

-

Clinical Implication : Alkaline urine (pH >7.3) enhances ionization, reducing renal reabsorption and accelerating elimination .

Stability in Aqueous Solutions:

Pethidine(1+) degrades in acidic or alkaline conditions via ester hydrolysis or N-demethylation , respectively .

Conjugation Reactions

Post-metabolic phase II reactions involve glucuronidation of pethidinic and norpethidinic acids, forming water-soluble conjugates for renal excretion :

Pethidinic Acid+UDP Glucuronic AcidUGTPethidinic Acid Glucuronide

Reactivity with Analytical Reagents

In forensic and clinical assays, pethidine(1+) reacts with:

Propriétés

Formule moléculaire |

C15H22NO2+ |

|---|---|

Poids moléculaire |

248.34 g/mol |

Nom IUPAC |

ethyl 1-methyl-4-phenylpiperidin-1-ium-4-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/p+1 |

Clé InChI |

XADCESSVHJOZHK-UHFFFAOYSA-O |

SMILES |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

SMILES canonique |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.